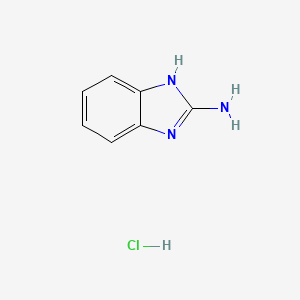
Tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a compound with a molecular formula of C13H23NO3 and a molecular weight of 241.33 g/mol . This compound is notable for its structural features, which include a cyclopropyl group and a hydroxymethyl group attached to a pyrrolidine ring.
準備方法
The synthesis of tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of tert-butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate with cyclopropyl bromide under basic conditions . The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
Tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules . In biology, it may be used as a biochemical reagent for studying enzyme mechanisms or as a substrate in enzymatic reactions . In medicine, it could be explored for its potential therapeutic properties, although specific applications in this field would require further research. In industry, it may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals .
作用機序
The mechanism of action of tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The cyclopropyl group may also influence the compound’s binding affinity and specificity for certain targets. detailed studies on the exact molecular targets and pathways involved are necessary to fully understand its mechanism of action .
類似化合物との比較
Tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as tert-butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate and tert-butyl 3-hydroxypropionate . These compounds share structural similarities, such as the presence of a tert-butyl ester group and a hydroxymethyl group. the cyclopropyl group in this compound adds a unique feature that may influence its chemical reactivity and biological activity. The comparison highlights the importance of structural modifications in determining the properties and applications of these compounds.
特性
分子式 |
C13H23NO3 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC名 |
tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-13(8-14,9-15)10-4-5-10/h10,15H,4-9H2,1-3H3 |
InChIキー |
NQRFGMAVEFIJMN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CO)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


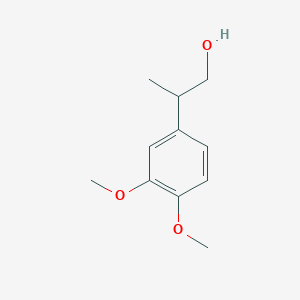

![5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4'-piperidin]-3-one hydrochloride](/img/structure/B13573392.png)
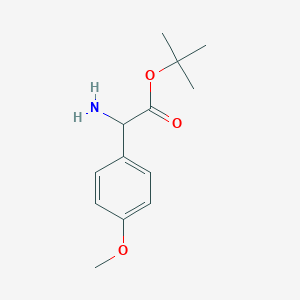
![Tert-butyl 2,2,5-trimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13573400.png)
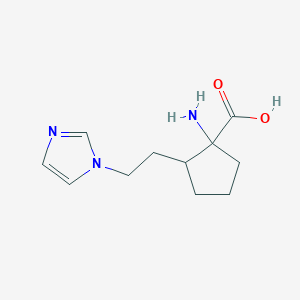

![Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate](/img/structure/B13573414.png)
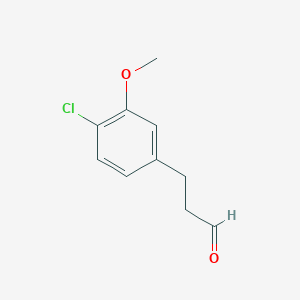
![3-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13573425.png)


phenyl]formamido})methyl}benzamide](/img/structure/B13573461.png)
